![molecular formula C22H19F3N2O2 B3871511 2-(1-piperidinyl)-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B3871511.png)
2-(1-piperidinyl)-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone
Übersicht
Beschreibung
2-(1-piperidinyl)-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone, also known as PTNC, is a synthetic compound that has drawn attention due to its potential applications in scientific research. It is a member of the naphthoquinone family, which has been extensively studied for its biological activities. PTNC has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been investigated.
Wissenschaftliche Forschungsanwendungen
2-(1-piperidinyl)-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been investigated for its ability to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in cancer progression, such as topoisomerase II and protein kinase C.
Wirkmechanismus
The mechanism of action of 2-(1-piperidinyl)-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone is not fully understood, but it has been proposed that it works by disrupting the redox balance in cells. This compound has been shown to induce oxidative stress and inhibit the activity of antioxidant enzymes, leading to the accumulation of reactive oxygen species (ROS) in cells. This ROS accumulation can then lead to DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cancer progression. This compound has also been shown to induce oxidative stress and inhibit the activity of antioxidant enzymes, leading to the accumulation of ROS in cells. In addition, this compound has been found to have anti-inflammatory effects, as it inhibits the activity of certain inflammatory enzymes such as cyclooxygenase-2.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-piperidinyl)-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects, which may be useful in studying various inflammatory diseases. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for 2-(1-piperidinyl)-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone research, including its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to fully understand its mechanism of action and to determine its potential toxicity. In addition, this compound may have applications in other fields, such as materials science and electronics, due to its unique chemical structure.
Eigenschaften
IUPAC Name |
2-piperidin-1-yl-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2/c23-22(24,25)14-7-6-8-15(13-14)26-18-19(27-11-4-1-5-12-27)21(29)17-10-3-2-9-16(17)20(18)28/h2-3,6-10,13,26H,1,4-5,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPQBVILGOEJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



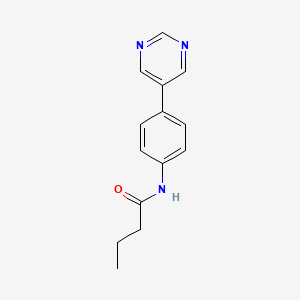
![8-(4-{2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-piperazinyl)-5-nitroquinoline](/img/structure/B3871442.png)
![N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3871443.png)
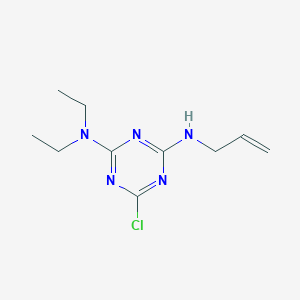
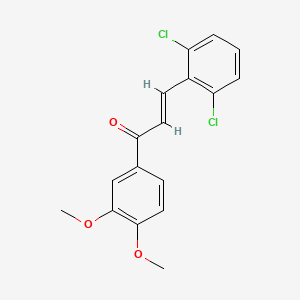
![5-amino-3-[1-cyano-2-(7-methoxy-1,3-benzodioxol-5-yl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3871469.png)

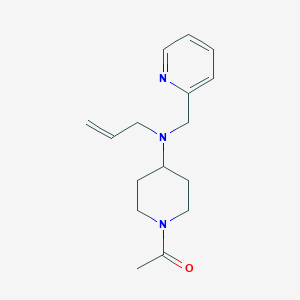
![2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B3871518.png)

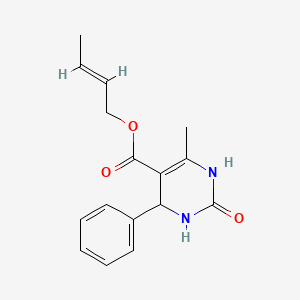
![(3-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3871541.png)

